molecular formula C18H14N2O3S B2658839 (5-(furan-2-yl)-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone CAS No. 831189-43-6

(5-(furan-2-yl)-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone

Cat. No.: B2658839
CAS No.: 831189-43-6
M. Wt: 338.38
InChI Key: ILDYUMFFTSEVHF-UHFFFAOYSA-N
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Description

The compound “(5-(furan-2-yl)-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone” is a complex organic molecule that features a combination of furan, hydroxyphenyl, pyrazol, and thiophen groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(5-(furan-2-yl)-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone” typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazole ring: This can be achieved through the condensation of a hydrazine derivative with a 1,3-diketone.

    Attachment of the furan and thiophen groups: These can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.

    Introduction of the hydroxyphenyl group: This can be done through electrophilic aromatic substitution or other suitable methods.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyphenyl group.

    Reduction: Reduction reactions could target the carbonyl group in the methanone moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the construction of more complex molecules.

Biology

Medicine

In medicinal chemistry, the compound might be investigated for its potential as a therapeutic agent, given its unique structure that could interact with various biological targets.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which “(5-(furan-2-yl)-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone” exerts its effects would depend on its specific application. For instance, in a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    (5-(furan-2-yl)-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone: can be compared with other pyrazole derivatives, furan-containing compounds, and thiophen-containing compounds.

Uniqueness

The uniqueness of this compound lies in its combination of multiple functional groups, which can confer a range of chemical and biological properties not found in simpler molecules.

Properties

IUPAC Name

[3-(furan-2-yl)-5-(4-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S/c21-13-7-5-12(6-8-13)14-11-15(16-3-1-9-23-16)20(19-14)18(22)17-4-2-10-24-17/h1-10,15,21H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILDYUMFFTSEVHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)O)C(=O)C3=CC=CS3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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